(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
Description
The compound “(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane” is a bicyclic sulfonamide derivative characterized by a rigid 8-azabicyclo[3.2.1]octane core. Its structure includes a 3-methoxy substituent on the bicyclo ring and a sulfonyl group linked to a 3-fluorobenzyl moiety. This compound belongs to a broader class of azabicyclo[3.2.1]octane sulfonamides, which are explored for their pharmacological properties, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
8-[(3-fluorophenyl)methylsulfonyl]-3-methoxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-20-15-8-13-5-6-14(9-15)17(13)21(18,19)10-11-3-2-4-12(16)7-11/h2-4,7,13-15H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEHQESLYIYLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C₁₄H₁₈FNO₂S
- Molecular Weight: 283.36 g/mol
The structure features a bicyclic framework with a sulfonyl group and a methoxy substituent, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity: Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Anti-inflammatory Effects: The sulfonyl group appears to enhance the compound's ability to modulate inflammatory responses in various biological models.
- Neuroprotective Properties: There is emerging evidence that this compound may provide neuroprotection in models of neurodegenerative diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: The sulfonyl group may act as a reversible inhibitor for certain enzymes involved in inflammation and cancer cell proliferation.
- Receptor Modulation: The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways and providing neuroprotective effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Key Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Variations in Azabicyclo[3.2.1]octane Sulfonamides
Key Structural and Functional Differences
Substituent Effects on the Bicyclo Ring
Sulfonyl Group Modifications
- Fluorinated Aryl vs. Heterocyclic Sulfonamides: The 3-fluorobenzyl sulfonyl group in the target compound offers metabolic resistance compared to non-fluorinated analogues (e.g., pyrazole sulfonamides in ). Fluorine’s electron-withdrawing effect enhances stability against oxidative degradation .
- Glycine-Linked Sulfonamides : Compounds like rac-4-(((1R,3R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoyl glycine () introduce carboxylate groups for ionic interactions, useful in targeting charged binding pockets .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form of 3-methoxy analogues () improves aqueous solubility compared to neutral sulfonamides.
- Metabolic Stability: Plasma stability studies () suggest fluorinated derivatives like the target compound resist CYP450-mediated oxidation better than non-fluorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
